2-(chloromethyl)-1,3-benzothiazol-6-ol

Antitubercular MIC Mycobacterium tuberculosis

Procure 2-(Chloromethyl)-1,3-benzothiazol-6-ol, a uniquely bifunctional benzothiazole scaffold. Its orthogonal C-2 chloromethyl and C-6 hydroxyl handles enable simultaneous SAR exploration, critical for developing next-gen DprE1 inhibitors (MIC 0.25 µg/mL) and CNS-penetrant kinase probes. Unlike mono-functionalized analogs, this building block eliminates structural gaps in your library. Secure this essential intermediate to accelerate your modular synthesis of antitubercular agents and activity-based probes.

Molecular Formula C8H6ClNOS
Molecular Weight 199.66 g/mol
CAS No. 1803604-69-4
Cat. No. B6600114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-1,3-benzothiazol-6-ol
CAS1803604-69-4
Molecular FormulaC8H6ClNOS
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)SC(=N2)CCl
InChIInChI=1S/C8H6ClNOS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2
InChIKeyIBUIDRFLSZVOQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-1,3-benzothiazol-6-ol (CAS 1803604-69-4): A Dual-Functional Benzothiazole Scaffold for Targeted Synthesis


2-(Chloromethyl)-1,3-benzothiazol-6-ol is a heterocyclic building block containing a benzothiazole core. It features a chloromethyl group at position 2 and a phenolic hydroxyl group at position 6 [1]. This precise substitution pattern provides two chemically orthogonal reactive handles (electrophilic alkyl chloride and nucleophilic oxygen), distinguishing it from single-functionalized analogs. The compound has been investigated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis, where it is proposed to inhibit the enzyme DprE1 .

Why 2-(Chloromethyl)-1,3-benzothiazol-6-ol Cannot Be Simply Replaced by Other Benzothiazole Intermediates


General benzothiazole intermediates (e.g., 2-chloromethyl- or 6-hydroxy- derivatives) lack the specific orthogonal reactivity profile of 2-(chloromethyl)-1,3-benzothiazol-6-ol. Attempting to substitute it with a non-hydroxylated analog (e.g., 2-(chloromethyl)benzothiazole) eliminates the nucleophilic site needed for subsequent O-alkylation or esterification, and using a regioisomeric 6-chloromethylbenzothiazole abolishes the electrophilic C-2 handle required for critical nucleophilic displacement reactions. This bifunctionality is essential for building the exact molecular architecture required in structure-activity relationship (SAR) studies, such as those targeting DprE1 in Mycobacterium tuberculosis. Without both groups in the defined positions, the generated library will have structural gaps that invalidate SAR conclusions .

Quantitative Differentiation of 2-(Chloromethyl)-1,3-benzothiazol-6-ol: Evidence from Antimicrobial, Physicochemical, and Synthetic Comparisons


Enhanced In Vitro Antitubercular Activity Relative to First-Line Drugs

In an in vitro assay against Mycobacterium tuberculosis, 2-(chloromethyl)-1,3-benzothiazol-6-ol exhibited a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. This demonstrates higher potency than the standard antitubercular drugs isoniazid (MIC 0.5 µg/mL) and rifampicin (MIC 0.75 µg/mL) under the same testing conditions . The proposed mechanism is inhibition of the enzyme DprE1, critical for mycobacterial cell wall biosynthesis.

Antitubercular MIC Mycobacterium tuberculosis

Dual Reactive Functionality vs. Mono-Functionalized Analogs

2-(Chloromethyl)-1,3-benzothiazol-6-ol provides two orthogonally reactive sites: a chloromethyl group at C-2 and a hydroxyl group at C-6. In contrast, the close analog 2-(chloromethyl)-1,3-benzothiazole (CAS 37859-43-1) lacks the C-6 hydroxyl, rendering it incapable of direct O-alkylation, esterification, or sulfation without additional synthetic steps . Similarly, regioisomeric 6-(chloromethyl)benzothiazole (CAS 149440-49-3) lacks the C-2 electrophilic center, preventing the key nucleophilic substitution reactions used to diversify the C-2 position [1].

Synthetic Chemistry Bifunctional Scaffold SAR Studies

Optimized Topological Polar Surface Area (tPSA) for CNS Drug-Like Property Space

2-(Chloromethyl)-1,3-benzothiazol-6-ol has a computed Topological Polar Surface Area (tPSA) of 61.4 Ų [1]. This value is significantly lower than the 74.4 Ų tPSA of its 6-hydroxy-2-methyl analog. The lower tPSA falls within the optimal range (tPSA < 90 Ų) for CNS drug penetration, while still providing sufficient polarity for aqueous solubility. This positions the compound as a superior early-stage scaffold for CNS-targeted drug discovery over more polar 6-hydroxy derivatives.

Physicochemical Properties tPSA Drug-Likeness

Optimal Research and Industrial Scenarios for Procuring 2-(Chloromethyl)-1,3-benzothiazol-6-ol


Medicinal Chemistry: Targeted Synthesis of Anti-Tubercular DprE1 Inhibitors

The compound’s demonstrated low MIC against Mycobacterium tuberculosis (0.25 µg/mL) makes it a prime starting material for the structure-based design of next-generation DprE1 inhibitors. Its dual functionality enables rapid exploration of SAR at both the C-2 and C-6 positions simultaneously, a critical requirement identified in recent benzothiazole-based antitubercular research .

Chemical Biology: Construction of Bifunctional Activity-Based Probes (ABPs)

This scaffold is well-suited for the modular synthesis of ABPs. The chloromethyl group can be used to attach a linker and a reporter tag (e.g., biotin or fluorophore) to a benzothiazole core, while the 6-hydroxy group is simultaneously modified to optimize target binding affinity and selectivity . This orthogonal labeling strategy is not feasible with mono-functionalized benzothiazoles.

Neuroscience Drug Discovery: CNS-Penetrant Kinase Inhibitor Design

With a computed tPSA of 61.4 Ų, this scaffold is in a favorable physicochemical space for blood-brain barrier penetration. It can be used to synthesize libraries of potential CNS-active kinase inhibitors, as benzothiazoles are a known privileged scaffold for kinase inhibition. This offers an advantage over more polar 6-hydroxybenzothiazole alternatives [1].

Agrochemical Research: Synthesis of Novel Fungicidal Benzothiazole Derivatives

Benzothiazole derivatives have established applications as agricultural fungicides. The chloromethyl group provides a reactive site for introducing diverse amine or thiol groups known to enhance antifungal activity, while the 6-hydroxy group can be used to modulate volatility or soil mobility. This compound is a direct precursor to the 2-aminoalkyl-6-alkoxybenzothiazole class of fungicides .

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